
1-(5-Bromopyridin-2-yl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyridin-2-yl)-3-propylurea is an organic compound that belongs to the class of ureas It contains a bromopyridine moiety, which is a pyridine ring substituted with a bromine atom at the 5-position, and a propylurea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-propylurea typically involves the reaction of 5-bromopyridine-2-amine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-propylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
Hydrolysis: Corresponding amines and carboxylic acids.
科学的研究の応用
1-(5-Bromopyridin-2-yl)-3-propylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-propylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the urea group may participate in hydrogen bonding or other interactions. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(5-Bromo-3-nitropyridin-2-yl)piperazine
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
Uniqueness
1-(5-Bromopyridin-2-yl)-3-propylurea is unique due to its specific combination of a bromopyridine moiety and a propylurea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
分子式 |
C9H12BrN3O |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)-3-propylurea |
InChI |
InChI=1S/C9H12BrN3O/c1-2-5-11-9(14)13-8-4-3-7(10)6-12-8/h3-4,6H,2,5H2,1H3,(H2,11,12,13,14) |
InChIキー |
KGKZSEUNFOQLDP-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC1=NC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)
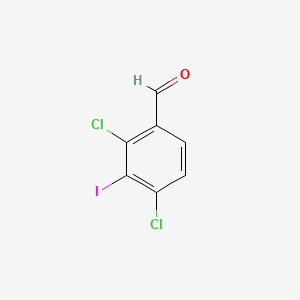
![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)
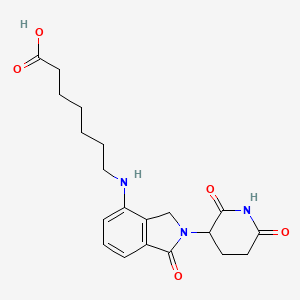
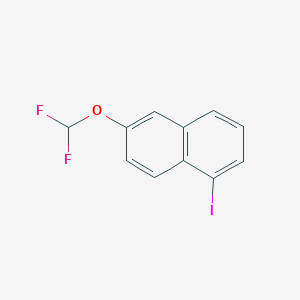
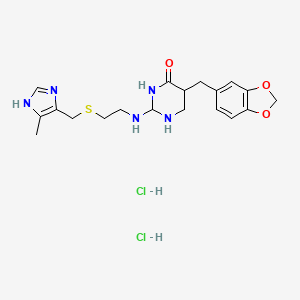

![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine](/img/structure/B14779714.png)
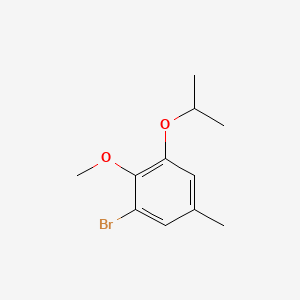


![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
